Pteroside A

Vue d'ensemble

Description

Pteroside A is a naturally occurring compound found in various species of ferns, particularly in the Pteridaceae family. . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pterosins, including Pteroside A, often involves the Friedel-Crafts bisacylation reaction. For instance, the methyl ether of 2-(2,6-dimethylphenyl)ethanol is reacted with methylmalonyl chloride to form a 1,3-indandione intermediate. This intermediate undergoes demethylation and reduction with zinc and acetic acid in the presence of acetic anhydride and sodium acetate, yielding a mixture of racemic cis and trans isomers of pterosin diacetate. Hydrolysis of these isomers produces the corresponding pterosins .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and isolation from natural sources, such as the rhizomes of Pteridium aquilinum. The process includes solvent extraction, chromatographic separation, and purification steps to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

Pteroside A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various pterosin derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

Antidiabetic Activity

Recent studies have demonstrated that Pteroside A exhibits significant antidiabetic properties. In animal models of both type 1 and type 2 diabetes, this compound has been shown to:

- Enhance Glucose Uptake : this compound promotes glucose uptake in cells, potentially through the activation of insulin signaling pathways. In vitro studies indicated that it significantly improved glucose tolerance in diabetic mice .

- Protect β-Cells from Oxidative Stress : Research indicates that this compound can protect RINm5F β-cells from hydrogen peroxide-induced oxidative stress by activating AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis .

Case Study: Protective Effects on β-Cells

In a controlled laboratory setting, RINm5F β-cells were treated with this compound alongside oxidative stressors. The results showed a dose-dependent increase in cell viability and a reduction in reactive oxygen species (ROS) levels, suggesting that this compound may mitigate oxidative damage associated with diabetes .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly concerning Alzheimer's disease (AD). Studies have shown that:

- Inhibition of BACE1 : this compound and its derivatives inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in the formation of amyloid plaques in AD. This inhibition may contribute to reduced amyloid-beta peptide secretion from neuroblastoma cells .

- Blood-Brain Barrier Permeability : Molecular docking simulations suggest that this compound possesses favorable properties for crossing the blood-brain barrier (BBB), enhancing its potential as a therapeutic agent for neurodegenerative disorders .

Case Study: Inhibition of Amyloid-Beta Secretion

In vitro experiments demonstrated that treatment with this compound led to decreased secretion of amyloid-beta peptides from cells overexpressing human β-amyloid precursor protein, indicating its potential role in AD therapy .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells:

- Inhibition of Cancer Cell Proliferation : Preliminary findings suggest that this compound can inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms .

- Mechanisms of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell cycle regulation and apoptosis .

Summary Table of Applications

Mécanisme D'action

Pteroside A exerts its effects through multiple mechanisms:

Antidiabetic Activity: It stimulates pancreatic β cells, improves the performance of pancreatic tissues, and increases the sensitivity of insulin receptors.

Cytotoxic Activity: This compound induces cytotoxicity in tumor cells by interfering with cellular pathways and promoting apoptosis.

Comparaison Avec Des Composés Similaires

Pteroside A is part of a larger group of compounds known as pterosins and pterosides. Similar compounds include:

Pterosin C: Another pterosin with similar biological activities but different structural features.

Pteroside C: A closely related compound with distinct chemical properties and biological effects.

Pterosin L: Known for its cytotoxic activities against various tumor cell lines.

This compound stands out due to its unique combination of antidiabetic and cytotoxic properties, making it a compound of significant interest for further research and development.

Propriétés

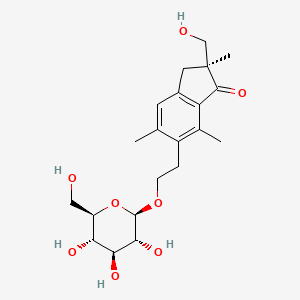

IUPAC Name |

2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-10-6-12-7-21(3,9-23)19(27)15(12)11(2)13(10)4-5-28-20-18(26)17(25)16(24)14(8-22)29-20/h6,14,16-18,20,22-26H,4-5,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBLUTBCAVVCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pteroside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35910-15-7 | |

| Record name | Pteroside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 - 118 °C | |

| Record name | Pteroside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.